REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C([Sn](CCCC)(CCCC)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=1)CCC.[F-].[Cs+]>CN(C=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[CH3:12][C:9]1[CH:10]=[CH:11][C:2]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=2)=[C:3]([CH:8]=1)[C:4]([O:6][CH3:7])=[O:5] |f:2.3,^1:42,44,63,82|
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Name
|
|
Quantity
|
0.629 g
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Type
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reactant
|
Smiles
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BrC1=C(C(=O)OC)C=C(C=C1)C
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Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
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C(CCC)[Sn](C1=NC=CC=C1)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.834 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
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CuI
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Quantity
|
0.105 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
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Control Type
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UNSPECIFIED
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Setpoint
|
130 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was degassed for 10 min
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Duration
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10 min
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
|
CUSTOM
|
Details
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the solvent was removed in vacuo
|
Type
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DISSOLUTION
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Details
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The crude was dissolved with EtOAc
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Type
|
WASH
|
Details
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washed with saturated NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain the crude, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC(=C(C(=O)OC)C1)C1=NC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |